Pentalenene
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Overview
Description
Pentalenene is a sesquiterpene and an ortho-fused tricyclic hydrocarbon.
Scientific Research Applications
Pentalenene Synthase: Molecular Insights and Expression
Pentalenene synthase, a key enzyme in the formation of the sesquiterpene hydrocarbon pentalenene, was extensively studied, leading to its purification, cloning, and expression in Escherichia coli. This enzyme, originating from Streptomyces UC5319, plays a crucial role in catalyzing the cyclization of farnesyl diphosphate to pentalenene. The detailed molecular and kinetic characterization of both the native and recombinant pentalenene synthase offers valuable insights into its function and potential applications in biosynthesis and biotechnology (Cane et al., 1994).
Computational Insights into Pentalenene Formation
Quantum chemical computations have been employed to study the polycyclization pathways of the farnesyl cation leading to pentalenene. These studies revealed two distinct pathways, each involving unique intermediates, and highlighted the role of pentalenene synthase in regulating proton removal during the cyclization process. This computational approach not only enhances our understanding of pentalenene's formation but also supports experimental studies on pentalenene synthase (Gutta & Tantillo, 2006).
Isotopically Sensitive Branching in Pentalenene Synthesis
The synthesis of pentalenene and its isotopic branching was analyzed using the H309A mutant of pentalenene synthase. This research provided support for a mechanism involving a 7-protoilludyl cation, initially predicted through quantum-chemical calculations. This study offers a mechanistic understanding of the enzyme-catalyzed carbocation cascade reaction leading to pentalenene (Zu et al., 2012).
Structural Analysis of Pentalenene Synthase
The crystal structure of pentalenene synthase provided significant insights into the active site features responsible for the cyclization of farnesyl diphosphate to pentalenene. This structural analysis revealed how the enzyme's active site serves as a template to stabilize reactive carbocation intermediates, offering a deeper understanding of terpenoid cyclization reactions in biological systems (Lesburg et al., 1997).
Pentalenene in Antibiotic Biosynthesis
A gene cluster encoding enzymes for the biosynthesis of the antibiotic pentalenolactone was identified in Streptomyces avermitilis. This cluster includes genes like ptlI, encoding a cytochrome P450 enzyme that plays a role in the oxidation of pentalenene. The discovery of this gene cluster is a significant step in understanding the biosynthesis of pentalenolactone, an important sesquiterpene antibiotic, and the role of pentalenene therein (Quaderer et al., 2006; Tetzlaff et al., 2006).
properties
Product Name |
Pentalenene |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene |
InChI |
InChI=1S/C15H24/c1-10-7-12-8-14(3,4)9-15(12)11(2)5-6-13(10)15/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
InChI Key |
YGIVIHRLDOVJLL-GUIRCDHDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C)(C)C |
Canonical SMILES |
CC1CCC2C13CC(CC3C=C2C)(C)C |
synonyms |
pentalenene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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